2-(1-adamantyl)-2H-1,2,3-benzotriazole
Description
2-(1-Adamantyl)-2H-1,2,3-benzotriazole is a heterocyclic compound featuring a benzotriazole core substituted at the 2-position with an adamantyl group. The adamantane moiety, a rigid, lipophilic tricyclic hydrocarbon, enhances membrane permeability and metabolic stability while reducing toxicity . Its synthesis typically involves coupling adamantane derivatives with benzotriazole precursors under acidic or basic conditions .
Properties
IUPAC Name |
2-(1-adamantyl)benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3/c1-2-4-15-14(3-1)17-19(18-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMHRINAHRHUMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4N=C5C=CC=CC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
PPAR Agonists
A study on 4-(2H-1,2,3-benzotriazol-2-yl)phenoxy derivatives (e.g., compound 72) demonstrated PPARα/γ agonism with EC50 values of 10.5 mM and 96 nM, respectively. However, 5-chloro-2-(4-[3-(dimethylamino)propoxy]phenyl)-2H-1,2,3-benzotriazole was inactive at concentrations up to 100 mM, highlighting the critical role of substituent positioning and electronic properties . In contrast, the adamantyl group in 2-(1-adamantyl)-2H-1,2,3-benzotriazole may modulate receptor binding through steric effects, though specific PPAR data remain unexplored.
Antimicrobial and Antiviral Activity
Adamantyl-substituted benzimidazoles (e.g., 2-(1-adamantyl)-1H-benzimidazole) exhibit antimicrobial and antiviral properties due to enhanced lipophilicity and membrane penetration .
Structural and Physicochemical Properties
Molecular Weight and Lipophilicity
- This compound : Molecular weight ≈ 285–300 g/mol (estimated). The adamantyl group increases lipophilicity (logP > 3), favoring blood-brain barrier penetration .
- 2-Isopropyl-2H-1,2,3-benzotriazole (CAS 69218-31-1): Molecular weight 159.19 g/mol. Smaller substituents reduce lipophilicity (logP ≈ 2), limiting membrane permeability compared to adamantyl derivatives .
- 2-(Prop-2-en-1-yl)-2H-1,2,3-benzotriazole (CAS 82813-00-1): Molecular weight 159.19 g/mol.
Thermal Stability and Isomerization
Key Differentiators of this compound
Enhanced Lipophilicity : The adamantyl group confers superior membrane permeability compared to smaller alkyl or aromatic substituents .
Metabolic Stability : Resistance to cytochrome P450-mediated degradation due to steric shielding of the benzotriazole core .
Low Toxicity : Adamantane’s biocompatibility reduces off-target effects, a critical advantage over nitro- or halogenated analogues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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